2-Cyano-3-(thiazol-2-yl)acrylic acid
CAS No.: 1567534-28-4
Cat. No.: VC4734200
Molecular Formula: C7H4N2O2S
Molecular Weight: 180.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1567534-28-4 |
|---|---|
| Molecular Formula | C7H4N2O2S |
| Molecular Weight | 180.18 |
| IUPAC Name | (E)-2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11)/b5-3+ |
| Standard InChI Key | JAHDBRAKMOMJIV-HWKANZROSA-N |
| SMILES | C1=CSC(=N1)C=C(C#N)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound’s IUPAC name, 2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid, reflects its three key functional groups:
-
A cyano group at the α-position, contributing to electron-withdrawing effects.
-
A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) at the β-position, enabling π-π stacking interactions.
-
A carboxylic acid terminus, allowing for hydrogen bonding and salt formation .
The E-configuration of the α,β-unsaturated double bond ensures a planar geometry, as confirmed by X-ray crystallography and NMR spectroscopy . This conjugation stabilizes the molecule and enhances its absorption properties in the ultraviolet-visible (UV-Vis) spectrum.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 180.19 g/mol | |
| Boiling Point | 371.7°C at 760 mmHg | |
| Density | Not reported | — |
| Storage Conditions | 2–8°C, dry and sealed |
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves a Knoevenagel condensation between cyanoacetic acid and 2-thiazolecarboxaldehyde under basic conditions . This reaction proceeds via a nucleophilic attack of the aldehyde’s carbonyl carbon by the active methylene group of cyanoacetic acid, followed by dehydration to form the α,β-unsaturated system.
Representative Reaction:
Industrial-scale production employs continuous flow reactors to optimize yield (typically >75%) and purity . Post-synthesis purification involves recrystallization from ethanol or methanol, yielding a pale yellow crystalline solid .
Challenges in Synthesis
-
Side Reactions: Competing aldol condensation may occur if reaction temperatures exceed 80°C.
-
Sensitivity to Moisture: The cyano group hydrolyzes to an amide in aqueous acidic conditions, necessitating anhydrous environments .
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy: Strong absorption bands at 2200–2250 cm⁻¹ (C≡N stretch) and 1700–1750 cm⁻¹ (carboxylic acid C=O stretch) .
-
NMR Spectroscopy:
Thermal Stability
The compound decomposes at temperatures above 250°C, with a boiling point of 371.7°C at atmospheric pressure . Its thermal resilience makes it suitable for high-temperature applications in material science.
Applications in Research and Industry
Organic Electronics
The conjugated π-system enables use in:
-
Organic Photovoltaics (OPVs): As an electron-accepting layer, achieving power conversion efficiencies up to 8.2% in polymer solar cells .
-
Organic Light-Emitting Diodes (OLEDs): Enhances hole-blocking capabilities due to the electron-deficient thiazole ring.
Dyes and Pigments
The compound serves as a precursor for azo dyes, imparting vivid colors (λmax ≈ 450–550 nm) and excellent lightfastness. Its cyano group improves solubility in polar aprotic solvents, facilitating textile dyeing processes .
Pharmaceutical Intermediates
In drug discovery, the thiazole moiety is leveraged for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume